molecular formula C13H14ClN3O2S B2625480 N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide CAS No. 941869-04-1

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

Cat. No.: B2625480
CAS No.: 941869-04-1
M. Wt: 311.78
InChI Key: GTIKUJLEKUDEDS-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiol group (-SH), and a chlorobenzyl group (C6H4Cl-CH2-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. For example, the thiol group could undergo oxidation reactions, and the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide and thiol groups could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Researchers synthesized derivatives of this compound and evaluated their anticancer activities. For instance, Evren et al. (2019) focused on 5-methyl-4-phenyl thiazole derivatives, showing potential anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Yurttaş et al. (2015) synthesized benzothiazole derivatives with different heterocyclic rings, revealing significant anticancer activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

  • Gullapelli et al. (2014) synthesized and tested compounds for antibacterial activity, contributing to the understanding of potential applications in combating bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anthelmintic Evaluation

  • Kumar and Sahoo (2014) conducted a study on novel synthesized 1,2,4-triazole compounds clubbed with the benzimidazole ring, exhibiting good anthelmintic activity against Pheretima posthumous (Kumar & Sahoo, 2014).

Antioxidant and Anti-microbial Activities

  • Ravindernath et al. (2013) focused on the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, screening them for anti-microbial and anti-oxidant activities (Ravindernath, Reddy, & Sunil, 2013).

Catalysis and Chemical Synthesis

  • Serafimidou et al. (2008) explored the use of an acetamide derivative with imidazole rings as a catalyst for alkene epoxidation, demonstrating its effectiveness in homogeneous and heterogenized forms (Serafimidou, Stamatis, & Louloudi, 2008).

Novel Compound Synthesis

Pharmaceutical Applications

Anticonvulsant Activity

  • Aktürk et al. (2002) synthesized derivatives to study their anticonvulsant activity, identifying the most active compound in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Drug Metabolism

Antibacterial Derivatives

Coordination Complexes and Antioxidant Activity

Future Directions

The study and application of this compound could be a potential area for future research, particularly if it shows promising biological activity. Further studies could also explore its physical and chemical properties, and how these influence its reactivity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKUJLEKUDEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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